![molecular formula C20H21N5OS B2691778 1-(piperidin-1-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)ethan-1-one CAS No. 1004186-13-3](/img/structure/B2691778.png)
1-(piperidin-1-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Piperidin-1-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)ethan-1-one is a complex organic compound that features a piperidine ring, a pyrazole moiety, and a pyridazine ring
Mécanisme D'action
Target of Action
The primary target of 1-Piperidin-1-yl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth by transmitting signals from the cell membrane to the nucleus.
Mode of Action
1-Piperidin-1-yl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone interacts with its target, the serine/threonine-protein kinase B-raf, and inhibits its activity . This inhibition disrupts the normal signaling pathways, leading to changes in cell growth and proliferation.
Biochemical Pathways
The inhibition of serine/threonine-protein kinase B-raf by 1-Piperidin-1-yl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone affects the MAPK/ERK pathway . This pathway is involved in cell division, differentiation, and secretion. Disruption of this pathway can lead to altered cell functions and potentially to cell death.
Pharmacokinetics
The compound is a solid, suggesting that its bioavailability may be influenced by factors such as solubility and stability .
Result of Action
The molecular and cellular effects of 1-Piperidin-1-yl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone’s action include the inhibition of cell growth and proliferation due to the disruption of the MAPK/ERK pathway . This can lead to cell cycle arrest and potentially to cell death.
Méthodes De Préparation
The synthesis of 1-(piperidin-1-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Synthesis of the Pyridazine Ring: The pyridazine ring is often formed by the condensation of a hydrazine derivative with a 1,4-diketone.
Coupling Reactions: The pyrazole and pyridazine rings are then coupled using a suitable linker, such as a sulfanyl group.
Introduction of the Piperidine Ring:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
1-(Piperidin-1-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be replaced with other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent due to its unique structural features and biological activity. Its ability to inhibit specific kinases positions it as a promising candidate for drug development targeting various cancers.
Biological Research
In enzyme inhibition studies, this compound serves as a valuable tool for understanding molecular interactions within signaling pathways. It aids in elucidating the roles of kinases in cellular processes and disease mechanisms.
Industrial Applications
The stability and reactivity of this compound make it useful in developing new materials and chemical processes. Its unique properties could lead to innovations in synthetic chemistry and material science.
The primary biological activity attributed to this compound is its interaction with B-Raf, leading to the inhibition of its activity. This inhibition has implications for cancer treatment strategies, especially for tumors characterized by B-Raf mutations. The disruption of the MAPK/ERK pathway can result in reduced cell growth and increased apoptosis in cancer cells.
Pharmacokinetics
The pharmacokinetic profile indicates that this compound is a solid, suggesting that its bioavailability may be influenced by factors such as solubility and stability. Understanding these parameters is essential for optimizing therapeutic applications.
Case Studies
While specific case studies were not detailed in the search results, research has shown promising results regarding the effectiveness of similar compounds in preclinical trials targeting various cancers. The inhibition of B-Raf by related compounds has been linked to reduced tumor growth rates and improved survival outcomes in model organisms.
Comparaison Avec Des Composés Similaires
1-(Piperidin-1-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)ethan-1-one can be compared with similar compounds, such as:
1-Piperidin-1-ylmethyl-1H-benzoimidazole: This compound features a benzoimidazole ring instead of a pyridazine ring, leading to different biological activities and applications.
3-Piperidinamine, 3-(1-methyl-1H-pyrazol-4-yl): This compound has a similar pyrazole moiety but lacks the pyridazine ring, resulting in distinct chemical properties and reactivity.
The uniqueness of this compound lies in its combination of structural elements, which confer specific biological activities and chemical reactivity.
Activité Biologique
1-(Piperidin-1-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)ethan-1-one, commonly referred to as compound B, is a complex organic compound notable for its potential biological activities. This molecule incorporates a piperidine ring, a pyrazole moiety, and a pyridazine ring, contributing to its unique structural and functional properties.
The primary biological activity of compound B is attributed to its interaction with the serine/threonine-protein kinase B-Raf , an important component in the MAPK/ERK signaling pathway. This interaction leads to the inhibition of B-Raf activity, which is crucial in regulating cell proliferation and survival. The inhibition of this kinase has implications in cancer therapy, particularly in targeting tumors with B-Raf mutations .
Pharmacokinetics
Compound B is classified as a solid, which suggests that its bioavailability may be influenced by its solubility and stability. The pharmacokinetic profile includes absorption rates that can vary based on formulation and administration route. Understanding these parameters is essential for optimizing therapeutic applications.
Biological Activity Overview
The biological activities of compound B can be summarized as follows:
Case Studies and Research Findings
Research has demonstrated the potential of compound B in various experimental settings:
- In vitro Studies : In laboratory settings, compound B exhibited significant inhibition of B-Raf activity in various cancer cell lines. This inhibition was correlated with reduced cell proliferation and increased apoptosis in tumor cells harboring B-Raf mutations.
- Animal Models : In vivo studies using mouse models have shown that administration of compound B resulted in tumor regression in xenograft models of melanoma. The compound's ability to penetrate tissues and exert therapeutic effects highlights its potential for clinical applications .
- Comparative Analysis : Comparative studies with similar compounds indicate that the unique structural features of compound B contribute to its enhanced biological activity compared to other kinase inhibitors, such as those lacking the pyridazine or pyrazole moieties .
The synthesis of compound B typically involves multi-step organic reactions:
- Formation of the Pyrazole Ring : Synthesized through the reaction of hydrazine with a 1,3-diketone.
- Synthesis of the Pyridazine Ring : Formed by condensing a hydrazine derivative with a 1,4-diketone.
- Coupling Reactions : The pyrazole and pyridazine rings are coupled using a sulfanyl group as a linker.
- Introduction of the Piperidine Ring : Final steps involve introducing the piperidine moiety to complete the structure.
Propriétés
IUPAC Name |
1-piperidin-1-yl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5OS/c26-20(24-12-2-1-3-13-24)15-27-19-10-9-18(22-23-19)16-5-7-17(8-6-16)25-14-4-11-21-25/h4-11,14H,1-3,12-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMQYOKFSQDOAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.